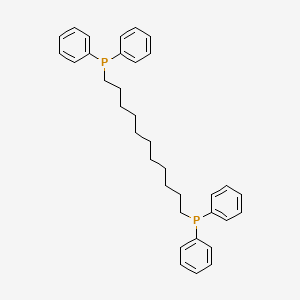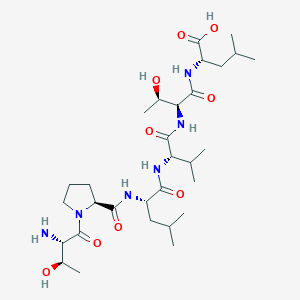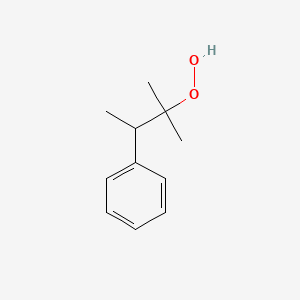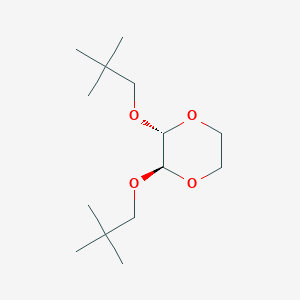
Phosphine, 1,11-undecanediylbis[diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, 1,11-undecanediylbis[diphenyl- is an organophosphorus compound with the molecular formula C35H42P2 and a molecular weight of 524.655502 g/mol . This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical applications due to their unique properties and reactivity.
準備方法
The synthesis of Phosphine, 1,11-undecanediylbis[diphenyl- typically involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents . This method is favored due to its versatility and efficiency. The general reaction scheme involves the interaction of a chlorophosphine with an organomagnesium halide to form the desired phosphine compound. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
化学反応の分析
Phosphine, 1,11-undecanediylbis[diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine can lead to the formation of phosphine oxides, while reduction can yield phosphine hydrides.
科学的研究の応用
Phosphine, 1,11-undecanediylbis[diphenyl- has numerous applications in scientific research, particularly in the fields of chemistry and catalysis It is commonly used as a ligand in transition metal catalysis, where it facilitates various organic transformations
作用機序
The mechanism of action of Phosphine, 1,11-undecanediylbis[diphenyl- involves its ability to act as a ligand, coordinating with metal centers to form stable complexes . These complexes can then participate in various catalytic cycles, promoting reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved in these processes are primarily related to the metal-ligand interactions and the subsequent activation of substrates.
類似化合物との比較
Phosphine, 1,11-undecanediylbis[diphenyl- can be compared to other similar compounds such as Phosphine, 1,2-ethanediylbis[diphenyl- and Phosphine, 1,1-diphenyl-2-(diphenylphosphino)ethane . These compounds share similar structural features and reactivity but differ in their specific applications and properties. For instance, Phosphine, 1,2-ethanediylbis[diphenyl- is often used in different catalytic processes due to its shorter carbon chain, which affects its steric and electronic properties.
Conclusion
Phosphine, 1,11-undecanediylbis[diphenyl- is a versatile and valuable compound in the field of chemistry. Its unique properties and reactivity make it an essential component in various scientific research applications, particularly in catalysis and material science. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in both academic and industrial settings.
特性
CAS番号 |
82195-41-3 |
|---|---|
分子式 |
C35H42P2 |
分子量 |
524.7 g/mol |
IUPAC名 |
11-diphenylphosphanylundecyl(diphenyl)phosphane |
InChI |
InChI=1S/C35H42P2/c1(2-4-6-20-30-36(32-22-12-8-13-23-32)33-24-14-9-15-25-33)3-5-7-21-31-37(34-26-16-10-17-27-34)35-28-18-11-19-29-35/h8-19,22-29H,1-7,20-21,30-31H2 |
InChIキー |
MFHSYIVISVGDEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(CCCCCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)

![1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14414582.png)


![4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine](/img/structure/B14414594.png)
![2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine](/img/structure/B14414595.png)



![[2,3-Bis(benzyloxy)phenyl]methanol](/img/structure/B14414621.png)
![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)

![Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14414651.png)
